molecular formula C29H30N2O6S B11437076 [10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](3,4,5-trimethoxyphenyl)methanone

[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11437076
M. Wt: 534.6 g/mol
InChI Key: BKSSVWLRNBEFKY-UHFFFAOYSA-N
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Description

10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocin ring system.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Methoxy and Methyl Substitutions: These groups are introduced through methylation and methoxylation reactions, typically using methyl iodide and sodium methoxide.

    Final Coupling Reaction: The final step involves coupling the benzoxadiazocin core with the trimethoxyphenylmethanone moiety, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

    Purification Techniques: Utilizing advanced purification techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity.

    Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or sulfide.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiols and Sulfides: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its complex structure and multiple functional groups may allow it to interact with various biological targets, making it a promising candidate for drug development.

Industry

In industry, 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups may allow it to bind to these targets and modulate their activity, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    10-methoxy-2-methyl-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone: Similar structure but with an oxo group instead of a thioxo group.

    10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.

Uniqueness

The uniqueness of 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone lies in its combination of functional groups and structural features. The presence of both thioxo and trimethoxyphenyl groups, along with the benzoxadiazocin core, provides a unique chemical scaffold that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

[6-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C29H30N2O6S/c1-17-9-7-10-19(13-17)31-28(38)30(27(32)18-14-23(34-4)26(36-6)24(15-18)35-5)21-16-29(31,2)37-25-20(21)11-8-12-22(25)33-3/h7-15,21H,16H2,1-6H3

InChI Key

BKSSVWLRNBEFKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=C3C=CC=C4OC)C)C(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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